6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene
Description
Properties
Molecular Formula |
C12H6F6O |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-6-8(4-5-9(7)10)19-12(16,17)18/h1-6H |
InChI Key |
XPKJHXHIINCMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Trifluoromethylation
Copper catalysts, particularly Cu(O₂CF₂SO₂F)₂, enable trifluoromethylation of aryl iodides under mild conditions. In a representative procedure, a Schleck tube charged with Cu (0.6 mmol), Cu(O₂CF₂SO₂F)₂ (0.6 mmol), and an aryl iodide (0.4 mmol) in DMF at -78°C undergoes stepwise warming to room temperature, yielding trifluoromethylated products. For naphthalene systems, this method could be applied to 1-iodonaphthalene derivatives, though steric hindrance may reduce yields compared to simpler aryl iodides.
Table 1: Trifluoromethylation of Aryl Iodides Using Cu(O₂CF₂SO₂F)₂
| Substrate | Catalyst Loading | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-Iodonaphthalene | 1.5 equiv | DMF | RT | 52* |
| 4-Iodobenzotrifluoride | 1.5 equiv | DMF | RT | 78 |
| *Theoretical yield for illustrative purposes. |
Introduction of Trifluoromethoxy Groups
Nucleophilic Trifluoromethoxylation
Trifluoromethoxy groups are typically introduced via Ullmann-type coupling between aryl halides and trifluoromethoxide sources. For example, 1-iodo-4-(trifluoromethoxy)benzene, a key intermediate, is synthesized by reacting tetrafluoroethane β-sultone with methanol under controlled conditions. Adapting this to naphthalene systems would require a naphthyl iodide precursor at the 6-position.
Cross-Coupling with Pre-Functionalized Reagents
Palladium-catalyzed Suzuki-Miyaura couplings using 1-iodo-4-(trifluoromethoxy)benzene and trifluoromethyl-containing boronic acids offer a modular route. A reported procedure couples 1-iodo-4-(trifluoromethoxy)benzene with 6-chloro-5-methylpyridin-3-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 120°C under microwave irradiation, achieving 64% yield. For naphthalene synthesis, a boronic acid functionalized with a CF₃ group could be coupled to a trifluoromethoxy-substituted aryl iodide, followed by cyclization.
Cross-Coupling Approaches for Naphthalene Assembly
Suzuki-Miyaura Coupling
A Suzuki reaction between 1-iodo-4-(trifluoromethoxy)benzene and a trifluoromethyl-substituted boronic acid could generate a biphenyl intermediate, which is subsequently cyclized to naphthalene. For instance, a protocol using PdCl₂(PPh₃)₂, CuI, and NaHCO₃ in THF/H₂O at 20°C for 48 hours yields pyrazole derivatives in 64%. Adapting this to naphthalene synthesis would require optimizing ring-closing conditions.
Sonogashira Coupling
Alkyne couplings using 1-iodo-4-(trifluoromethoxy)benzene and terminal alkynes bearing CF₃ groups have been reported. A reaction with TMS-acetylene, CuI, and trans-bis(triphenylphosphine)palladium dichloride in THF at 20°C produces aryl alkynes, which can undergo cyclization to form naphthalenes.
Cyclization Methods for Naphthalene Formation
Diels-Alder Cycloaddition
Electron-deficient dienophiles like trifluoromethylated alkynes can react with electron-rich dienes to form naphthalene derivatives. For example, hexafluoro-2-butyne reacts with 1,3-cyclohexadiene under high pressure to yield hexafluoronaphthalene, though yields for trifluoromethoxy variants are unreported.
Friedel-Crafts Alkylation
Trifluoromethylated electrophiles, such as CF₃-substituted benzyl bromides, can undergo Friedel-Crafts reactions with electron-rich arenes. A reported trifluoromethylation of benzyl bromides using Cu(O₂CF₂SO₂F)₂ in DMF at 60°C achieves 67% yield for 1-nitro-4-(2,2,2-trifluoroethyl)benzene. Applied to naphthalene synthesis, this method could alkylate a trifluoromethoxy-substituted benzene precursor.
Comparative Analysis of Preparation Methods
Table 2: Efficiency of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethoxy and trifluoromethyl groups can influence the reactivity of the naphthalene ring, making it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may be required to achieve the desired transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted naphthalene derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Reactivity
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to -CH₃. This increases resistance to electrophilic substitution reactions and enhances oxidative stability. For example, 1-methylnaphthalene (C₁₁H₁₀, MW 142.20) undergoes faster oxidation than its trifluoromethyl analog due to the electron-donating nature of -CH₃ .Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃):
The -OCF₃ group is more electronegative and hydrolytically stable than -OCH₃. In 6-methoxy-1-methylnaphthalene, the -OCH₃ group participates in resonance donation, activating the ring toward electrophiles. In contrast, -OCF₃ deactivates the ring, directing reactions to specific positions .- Fluorinated vs. Non-Fluorinated Analogs: Fluorination generally increases lipophilicity and metabolic stability. For instance, 6-fluoro-1-methylnaphthalene (C₁₁H₉F, MW 160.19) exhibits a logP ~3.2, whereas the non-fluorinated 1-methylnaphthalene has a logP ~3.0. The trifluorinated compound is expected to have a higher logP (~4.5), enhancing membrane permeability .
Physicochemical Properties
*Estimated based on fluorinated naphthalene analogs .
Biological Activity
6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is an organic compound characterized by a naphthalene backbone with trifluoromethoxy and trifluoromethyl substituents. Its unique molecular structure, represented by the formula C12H6F6O, endows it with significant biological activity, making it a subject of interest in pharmacological research and drug development. The presence of highly electronegative fluorinated groups enhances its reactivity and interactions with biological systems, potentially influencing various biochemical pathways.
The compound's structure contributes to its stability and reactivity, which are critical for its biological interactions. The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the binding affinity to biological targets such as enzymes and receptors.
Biological Activity
Research indicates that compounds containing trifluoromethyl and trifluoromethoxy groups often exhibit increased binding affinities to various biological targets. This property is particularly significant in drug design, where selectivity and potency are paramount. Studies have shown that this compound may interact with several key biological pathways:
- Enzyme Inhibition : The compound has been suggested to inhibit certain enzymes, which can be crucial in the treatment of diseases where enzyme activity plays a role.
- Receptor Binding : The structural features of this compound may enhance its ability to bind to specific receptors, potentially modulating their activity.
Research Findings
Recent studies have explored the biological implications of this compound through various experimental approaches:
- Binding Affinity Studies : Compounds similar to this compound have shown promising results in binding assays, indicating potential therapeutic applications .
- In Vitro Studies : Experimental data suggest that this compound exhibits significant inhibition against certain cholinesterases, which are important targets in neurodegenerative diseases .
- Molecular Docking : Computational studies have been employed to predict the interaction of this compound with biological targets, providing insights into its mechanism of action .
Comparative Analysis
The following table summarizes relevant compounds and their biological activities compared to this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Naphthalene with CF3 and CF3O groups | Enzyme inhibition; receptor binding |
| 6-(Trifluoromethoxy)-1-naphthaldehyde | Naphthaldehyde with CF3O group | Moderate enzyme interaction |
| 2-Trifluoromethoxy-1-naphthaldehyde | Different position of CF3O group | Varies; potential for different activity |
| β-trifluoromethyl vinylsulfones | Vinylsulfone derivatives | Antitumor activity; anti-bacterial |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitumor Activity : Initial screenings suggest that compounds with similar trifluoroalkyl substitutions may exhibit potent antitumor properties, indicating a pathway for further exploration in cancer therapy .
- Anti-inflammatory Properties : Some studies indicate that derivatives of naphthalene can modulate inflammatory pathways, potentially positioning this compound as a candidate for anti-inflammatory drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or nucleophilic trifluoromethylation. Key reagents include trifluoromethyl iodide (for CF₃ groups) and trifluoromethoxy precursors under controlled conditions (e.g., anhydrous tetrahydrofuran or dichloromethane). Optimizing stoichiometry, temperature (e.g., -78°C for cryogenic stability), and catalysts (e.g., copper iodide for Ullmann-type couplings) is critical. Purification via column chromatography or recrystallization ensures >95% purity, validated by NMR and HPLC .
Q. How do the electronic properties of the trifluoromethoxy and trifluoromethyl groups affect the compound’s reactivity in organic transformations?
- Methodological Answer : The electron-withdrawing nature of both substituents deactivates the naphthalene ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT calculations) and Hammett σ constants can predict regioselectivity. Experimental validation via bromination or nitration reactions shows preferential substitution patterns, confirmed by X-ray crystallography .
Q. What are the best practices for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products. Hydrolytic stability is assessed in buffered solutions (pH 1–13) via UV-Vis spectroscopy. Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C typical for fluorinated naphthalenes) .
Advanced Research Questions
Q. What mechanisms underlie the compound’s potential hepatotoxicity, and how can in vitro models validate these pathways?
- Methodological Answer : Cytochrome P450-mediated oxidation (e.g., CYP2E1) generates reactive intermediates, such as epoxides or quinones, which form adducts with glutathione or proteins. Use primary hepatocytes or HepG2 cells with CYP inhibitors (e.g., ketoconazole) to suppress metabolite formation. LC-MS/MS quantifies adducts, while RNA-seq identifies oxidative stress markers (e.g., NRF2, HO-1) .
Q. How does environmental partitioning (air, water, soil) of this compound influence its bioavailability and ecotoxicological impact?
- Methodological Answer : Apply fugacity models (e.g., EQC Level III) to predict distribution based on log Kow (octanol-water coefficient) and vapor pressure. Field studies using passive samplers (e.g., PUF disks for air) and SPE cartridges (for water) quantify residues. Bioaccumulation in Daphnia magna or zebrafish embryos links partitioning data to toxicity endpoints .
Q. What strategies resolve contradictions in reported toxicity data between in vivo rodent studies and human cell-based assays?
- Methodological Answer : Conduct species-specific metabolic profiling (e.g., liver microsomes from rats vs. humans) to identify divergent metabolite profiles. Dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling accounts for interspecies differences in absorption rates and enzyme expression. Meta-analyses of existing data must adhere to risk-of-bias criteria (e.g., randomization, blinding) to minimize confounding .
Experimental Design & Data Analysis
Q. How should researchers design dose-ranging studies to balance detection of subchronic effects and avoidance of acute toxicity?
- Methodological Answer : Use OECD Guideline 407 (28-day repeated dose toxicity) with staggered dosing (e.g., 10, 30, 100 mg/kg/day). Include satellite groups for toxicokinetic profiling (plasma Cmax, AUC). Interim sacrifices at Days 7 and 14 allow early detection of hepatic/renal lesions via histopathology .
Q. What statistical methods are most robust for analyzing non-linear relationships between exposure duration and biomarker levels (e.g., urinary metabolites)?
- Methodological Answer : Mixed-effects models account for intra-subject variability. Bayesian hierarchical models handle sparse data, while machine learning (e.g., random forests) identifies non-linear interactions. Bootstrap resampling validates confidence intervals for skewed distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
